Product packaging for (+)-Dicrotaline(Cat. No.:CAS No. 480-87-5)

(+)-Dicrotaline

Cat. No.: B1611288
CAS No.: 480-87-5
M. Wt: 281.3 g/mol
InChI Key: LYPPYMMHMYIYQI-UHFFFAOYSA-N
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Description

Historical Discovery and Early Academic Interest in Pyrrolizidine (B1209537) Alkaloids

The study of pyrrolizidine alkaloids (PAs) dates back to the early 20th century, initially driven by investigations into livestock poisoning. foodstandards.govt.nznumberanalytics.com In 1909, Watt isolated the first two PAs from Senecio latifolius. foodstandards.govt.nz Subsequent toxicity tests by Cushny in 1911 correctly identified these compounds as the cause of diseases in domestic animals that consumed Senecio species. foodstandards.govt.nz Early research primarily focused on the toxic effects of these compounds, particularly their hepatotoxicity. foodstandards.govt.nzwikipedia.org It was observed that PAs themselves are not toxic but are converted to toxic metabolites in the liver. drugtargetreview.comnih.gov These reactive metabolites can damage DNA and proteins, leading to liver damage. drugtargetreview.comflorajournal.com

Despite their toxicity, the potential therapeutic properties of PAs also attracted early interest. wikipedia.orgdrugtargetreview.com Traditional medicine has long utilized plants containing these alkaloids for their purported antibacterial and antitumour properties. wikipedia.orgdrugtargetreview.com This dual nature of PAs—as both toxins and potential therapeutic agents—has fueled ongoing research into their chemical and biological properties. florajournal.commdpi.com

Placement of (+)-Dicrotaline within the Broader Context of Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical compounds derived from natural sources. iomcworld.comtjnpr.orgronquinnlab.com Alkaloids, a diverse group of naturally occurring organic compounds containing nitrogen, are a cornerstone of this field due to their complex structures and wide-ranging pharmacological activities. florajournal.com

Pyrrolizidine alkaloids, including this compound, represent a significant class within this domain. florajournal.comcabidigitallibrary.org They are secondary metabolites produced by plants as a defense mechanism against herbivores. wikipedia.orgresearchgate.net The structural complexity and biological activity of PAs make them challenging and rewarding targets for chemical synthesis and pharmacological investigation. researchgate.net The study of these compounds contributes to the development of new synthetic methodologies and provides insights into biological pathways. florajournal.comarkat-usa.orgscribd.com

This compound is a notable member of the monocrotaline-type PAs, which are primarily produced by plants of the genus Crotalaria. scielo.org.mx Its specific structure, featuring a macrocyclic diester, has made it a subject of interest for both biosynthetic and synthetic chemists.

Overview of Key Academic Research Trajectories for this compound

Research on this compound has followed several key trajectories. A primary focus has been the elucidation of its biosynthesis, tracing the origins of both the necine base and the dicrotalic acid moiety from simple amino acid precursors. nih.govgla.ac.uk

Another significant area of research has been its chemical synthesis. The synthesis of this compound and its stereoisomers has been a target for organic chemists, leading to the development of novel synthetic strategies for the construction of the pyrrolizidine nucleus and the macrocyclic ester. rsc.orgcore.ac.ukjohnwoodgroup.com

Furthermore, the chemical reactivity and degradation of this compound have been investigated to understand its stability and how it interacts with biological systems. This includes studies on its hydrolysis and the nature of its degradation products. acs.orgresearchgate.net The spectroscopic and crystallographic analysis of this compound has been crucial for confirming its structure and stereochemistry. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B1611288 (+)-Dicrotaline CAS No. 480-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPYMMHMYIYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-87-5
Record name (+)-Dicrotaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Biosynthesis Research

Botanical and Microbial Sources of (+)-Dicrotaline

This compound is predominantly found in plants, particularly within the genus Crotalaria of the family Leguminosae. inchem.orgresearchgate.net Several species have been identified as producers of this compound.

Table 1: Botanical Sources of this compound

Family Genus Species Plant Part Reference(s)
Leguminosae Crotalaria Crotalaria dura - up.ac.zauu.nl
Leguminosae Crotalaria Crotalaria globifera Aerial parts inchem.orgup.ac.zauu.nl
Leguminosae Crotalaria Crotalaria lachnosema - gla.ac.uk

While pyrrolizidine (B1209537) alkaloids are known to be produced by plants across several families, including Boraginaceae, Compositae, and Leguminosae, this compound has been specifically isolated from the Crotalaria species listed. inchem.org There is currently no significant research indicating microbial sources as primary producers of this compound.

Elucidation of Biosynthetic Pathways of this compound

The biosynthesis of pyrrolizidine alkaloids like this compound is a complex process involving the formation of a necine base and a necic acid, which are then esterified to form the final macrocyclic structure. core.ac.uk

Identification of Precursor Amino Acids (e.g., Isoleucine)

The building blocks for this compound are derived from amino acids. up.ac.za The necine base portion, a bicyclic amine structure, is synthesized from the amino acid ornithine via intermediates like putrescine and homospermidine. core.ac.ukup.ac.zawhiterose.ac.uk

Research into the necic acid portion of this compound, which is 3-hydroxy-3-methylglutaric acid, has revealed a more unusual precursor. psu.edu While it was initially thought that this acid might be formed from acetate (B1210297) or mevalonate, studies have shown that these are not specific precursors. psu.edursc.org Instead, the amino acid isoleucine has been identified as a key contributor. psu.edursc.org Specifically, the label from the C-5 position of isoleucine is incorporated into the methyl group of the necic acid. psu.edursc.org This indicates that isoleucine provides four of the six carbon atoms for the 3-hydroxy-3-methylglutaric acid moiety in a novel biosynthetic route. psu.edu Leucine and valine were found to be poorly incorporated. psu.edu

Characterization of Enzymatic Steps in Necine Base and Necic Acid Formation

The formation of the necine base, the core pyrrolizidine structure, begins with the conversion of putrescine and spermidine (B129725) into homospermidine, a reaction catalyzed by homospermidine synthase. whiterose.ac.uk This is considered the first committed step in the biosynthesis of these alkaloids. nih.gov Subsequent enzymatic reactions, which are not all fully characterized, lead to the formation of the bicyclic necine base, such as retronecine (B1221780), the base found in dicrotaline. core.ac.uknih.gov

The biosynthesis of the necic acid portion, 3-hydroxy-3-methylglutaric acid, from isoleucine involves a series of enzymatic steps that are still under investigation. psu.edugla.ac.uk While the exact enzymes have not all been identified, the pathway involves the rearrangement and modification of the isoleucine carbon skeleton. psu.edu

Genetic and Molecular Regulation of this compound Biosynthesis in Producer Organisms

The biosynthesis of pyrrolizidine alkaloids is under genetic control. core.ac.uk The enzymes involved in the pathway are encoded by specific genes within the plant's genome. frontiersin.org While the complete genetic and molecular regulation of this compound biosynthesis is not fully understood, research on related alkaloids provides some insights. For instance, the gene for homospermidine synthase, a key enzyme in necine base formation, has been identified. nih.gov The expression of these biosynthetic genes can be regulated in a tissue-specific manner. For example, in some Crotalaria species, transcripts for the homospermidine synthase gene were found to be detectable only in the root nodules, suggesting these are a primary site of alkaloid biosynthesis. scielo.br From the roots, the alkaloids, often in their N-oxide form, are then transported to other parts of the plant. up.ac.za

Environmental and Physiological Factors Influencing Natural Production and Accumulation

Table 2: Factors Influencing Pyrrolizidine Alkaloid Production

Factor Effect on Production/Accumulation Reference(s)
Environmental
Nutrient Availability Plant nutrition can influence the production of defense compounds. scielo.br
Water Availability Drought stress can impact the biosynthesis of secondary metabolites. scielo.brjuniperpublishers.com
Herbivory/Pest Attack Production can be induced or increased as a defense mechanism against herbivores. scielo.brresearchgate.net
Microbial Attack Fungal or bacterial infections can influence alkaloid levels. researchgate.net
Physiological
Plant Development Stage Alkaloid concentrations can vary between different plant tissues and at different growth stages. uu.nl

For example, the production of monocrotaline (B1676716), a related pyrrolizidine alkaloid in Crotalaria, is influenced by water availability, plant nutrition, and pest attack. scielo.br The levels of pyrrolizidine alkaloids can also vary significantly between different locations, suggesting a strong environmental influence. core.ac.uk The accumulation of these alkaloids can also be a dynamic process, with translocation from the site of synthesis (often the roots) to other plant parts, such as the leaves and seeds. up.ac.za

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to (+)-Dicrotaline

The total synthesis of this compound, a macrocyclic diester pyrrolizidine (B1209537) alkaloid, presents considerable challenges due to the stereochemical complexity of both the necine base and the necic acid components, as well as the difficulty of the macrocyclization step. rsc.orggla.ac.uk

Stereoselective and Enantioselective Methodologies in this compound Synthesis

The absolute stereochemistry of this compound has been a significant focus of synthetic efforts. Early synthetic work by Robins and co-workers led to the synthesis of both this compound and its C-13 epimer. rsc.orgrsc.org This research was pivotal in establishing the absolute configuration at the C-13 position of both alkaloids through a series of specific degradation reactions of each epimer to yield optically active mevalonolactone. rsc.orgrsc.org

A key challenge in the synthesis of PAs is the construction of the chiral pyrrolizidine nucleus. researchgate.net Enantioselective approaches often utilize the chiral pool, starting from readily available enantiopure precursors like (R)-(+)-malic acid to build the necine base, retronecine (B1221780), with the correct stereochemistry. researchgate.net The synthesis of the necic acid portion, dicrotalic acid, also requires stringent stereocontrol.

Exploration of Key Synthetic Intermediates and Novel Reaction Pathways (e.g., Cyclic Stannoxane Methodologies)

A significant breakthrough in the synthesis of macrocyclic diester PAs like this compound was the development of tin-mediated macrocyclization methods. core.ac.ukresearchgate.netresearchgate.net One notable approach involves the use of a cyclic stannoxane intermediate. core.ac.uk In a synthesis of this compound, the cyclic stannoxane derived from the necine base is reacted with dicrotalic anhydride. core.ac.uk This tin-mediated, one-step lactonization process proved to be an effective method for forming the 11-membered dilactone ring system characteristic of dicrotaline. core.ac.ukresearchgate.netresearchgate.net

Another strategy for the synthesis of this compound and its C-13 epimer involved the formation of a mixture of the 7- and 9-monoesters of (+)-retronecine with dicrotalic anhydride. gla.ac.uk This mixture was then cyclized using the Corey-Nicolaou method to yield the two epimeric alkaloids. gla.ac.uk

Semisynthesis and Chemical Modification from Naturally Derived Precursors

The natural abundance of certain pyrrolizidine alkaloids provides a valuable source of starting materials for the semisynthesis of other PAs and their analogues. researchgate.net For instance, monocrotaline (B1676716), which is often the predominant PA in various Crotalaria species, can be isolated in significant quantities. researchgate.net Through chemical modifications such as hydrolysis, hydrogenation, or hydrogenolysis, these naturally occurring esters can be converted into valuable intermediates like retronecine, while retaining the crucial stereochemistry of the necine base. researchgate.net These intermediates can then be re-esterified with different necic acids, either natural or synthetic, to generate a diverse range of PA analogues. This approach allows for the efficient production of compounds for structure-activity relationship (SAR) studies.

Rational Design and Synthesis of Novel this compound Analogs and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the need to explore the chemical space around this natural product and to develop new synthetic methodologies. core.ac.uknih.govnih.gov

Strategies for Structural Diversification and Chemical Space Exploration

Structural diversification of PAs can be achieved by modifying either the necine base or the necic acid moiety. universiteitleiden.nl The synthesis of various substituted glutaric anhydrides and their reaction with (+)-retronecine has led to the formation of mixtures of 7- and 9-monoesters. gla.ac.uk Subsequent cyclization of these mixtures has produced a range of 13-substituted 1,2-didehydrocrotalanines, which are analogues of dicrotaline. gla.ac.uk This strategy allows for a systematic investigation of how different substituents on the macrocyclic ring influence the properties of the molecule.

Development of Advanced Synthetic Methodologies Applicable to Pyrrolizidine Alkaloids

The pursuit of more efficient and stereoselective methods for the synthesis of PAs is an ongoing area of research. researchgate.netnih.govmit.edujohnwoodgroup.com Key strategic approaches for the construction of the azabicyclic skeleton of PAs include: researchgate.net

Hydrogenation of corresponding heteroaromatic compounds

Various condensations of carbonyl compounds

Cycloaddition reactions

Sigmatropic rearrangements

Transition metal-mediated cyclizations (including ring-closing metathesis)

Radical processes

Cycloaddition reactions, in particular, have been widely used in the synthesis of natural pyrrolizidines and their derivatives. researchgate.net The development of novel tandem reactions, such as the rhodium carbenoid-initiated Claisen rearrangement– Current time information in Bangalore, IN.nih.gov allyl shift, has enabled the enantioselective synthesis of complex necic acids. johnwoodgroup.com Furthermore, intramolecular [4+1] pyrroline (B1223166) annulation represents another innovative approach to the pyrrolizidine skeleton. researchgate.net These advanced methodologies not only facilitate the total synthesis of complex PAs like this compound but also contribute to the broader field of organic synthesis. johnwoodgroup.com

Structure Activity Relationship Sar Studies of + Dicrotaline and Analogs

Identification of Key Structural Elements Governing Molecular and Cellular Interactions

The molecular architecture of (+)-Dicrotaline, a macrocyclic diester PA, contains several features that are critical for its biological activity. Research has consistently identified a core set of structural requirements for the bioactivity, particularly the hepatotoxicity, observed in this class of compounds. researchgate.netdatadryad.org

The essential structural features for a toxic PA include:

1,2-Unsaturation in the Pyrrolizidine (B1209537) Nucleus: The presence of a double bond between the C-1 and C-2 positions of the necine base (the bicyclic core) is a primary requirement for metabolic activation. researchgate.netdiva-portal.orgnih.gov this compound is based on the retronecine (B1221780) necine base, which possesses this critical unsaturation. datadryad.org Saturated PAs, which lack this double bond, are generally considered non-toxic as they cannot be converted to the reactive pyrrolic species. nih.gov

Esterification of the Necine Base: The necine base must be esterified, typically at the C-9 and/or C-7 positions. diva-portal.org This ester linkage is crucial for the alkylating ability of the activated metabolite.

Macrocyclic Diester Structure: The most potent PAs, including this compound, are macrocyclic dilactones. researchgate.netdatadryad.org In these compounds, a dicarboxylic acid (necic acid) forms a large ring by esterifying two hydroxyl groups of the necine base (at C-7 and C-9). This compound is an 11-membered macrocyclic diester formed from retronecine and dicrotalic acid (a substituted glutaric acid). datadryad.orgpsu.edu This macrocyclic structure is associated with higher levels of activity compared to open-chain diesters or monoesters. diva-portal.org

The mechanism of action is not due to the alkaloid itself but to its metabolic products. researchgate.net Hepatic cytochrome P450 enzymes oxidize the 1,2-unsaturated pyrrolizidine ring to produce highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids or DHPAs). researchgate.netresearchgate.net The conjugation with the pyrrole (B145914) nitrogen makes the C-7 and C-9 positions electrophilic, turning the metabolite into a potent bifunctional alkylating agent that can cross-link cellular nucleophiles like proteins and DNA. researchgate.netdiva-portal.orgresearchgate.net

Table 1: Key Structural Features of this compound and their Functional Significance
Structural ElementDescriptionSignificance for Biological Activity
Necine Base(+)-RetronecineProvides the core bicyclic structure.
1,2-UnsaturationDouble bond in the retronecine ringEssential for metabolic activation to toxic pyrrolic metabolites by liver enzymes. researchgate.netdiva-portal.org
Ester LinkagesDiester at C-7 and C-9 of retronecineBecomes a reactive leaving group upon metabolic activation, enabling alkylation of cellular macromolecules. researchgate.netdiva-portal.org
Necic AcidDicrotalic Acid (3-hydroxy-3-methylglutaric acid)Forms an 11-membered macrocycle with the necine base.
Macrocyclic Structure11-membered dilactone ringConfers high potency; believed to enhance toxicity compared to non-macrocyclic analogs. researchgate.netdatadryad.org

Conformational Analysis and Correlation with Observed Biological Activities (at the molecular level)

The three-dimensional shape, or conformation, of macrocyclic pyrrolizidine alkaloids like this compound plays a pivotal role in their biological activity. The macrocyclic ring imposes significant conformational constraints compared to acyclic analogues. rsc.org This pre-organization of the molecular structure can lead to higher binding affinity for biological targets by reducing the entropic penalty upon binding. psu.edursc.org

The stereochemistry of the necic acid portion is also critical. The synthesis of this compound and its epimer at the C-13 position of the dicrotalic acid moiety confirmed that the naturally occurring, biologically active form possesses the (S)-configuration at this center. datadryad.org This highlights that specific spatial arrangements of substituents are necessary for activity.

Furthermore, studies on other macrocycles suggest they can behave as "molecular chameleons," adapting their conformation to the polarity of their environment. diva-portal.org In a polar, aqueous environment like the cytosol, the molecule might adopt a conformation that exposes its polar groups, while in a nonpolar environment like a cell membrane, it may fold to shield these groups and present a more lipophilic exterior. This conformational flexibility is a key determinant of properties like cell permeability.

Table 2: Findings from Conformational Studies of Related Macrocyclic Alkaloids
Compound/ClassMethodologyKey FindingRelevance to this compound
DehydrosenecionineX-ray AnalysisFlattening of the pyrrolizidine ring causes distortion of exocyclic angles. scribd.comIndicates that the core ring system can be strained, influencing the overall macrocycle conformation.
Umutagarinine A & BNMR (NOE data)Established relative stereochemistry and the presence of an intramolecular hydrogen bond in one isomer but not the other. diva-portal.orgDemonstrates that subtle stereochemical differences lead to distinct conformations, which likely impacts biological interactions.
General MacrocyclesNMR-based ensemble analysisMacrocycles can act as "molecular chameleons," changing conformation in response to solvent polarity. diva-portal.orgSuggests the conformation of this compound is not static and can adapt, affecting its transport and target engagement.

Application of Computational Approaches in SAR Elucidation

Computational methods are increasingly valuable for elucidating the complex structure-activity relationships of natural products like this compound. nih.gov These in silico techniques allow for the analysis and prediction of biological activity for large numbers of compounds, helping to prioritize experimental studies and understand the structural basis of toxicity.

A significant application of computational chemistry in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govoup.com One comprehensive study analyzed the hepatotoxicity of over 600 PAs using machine learning algorithms, specifically Random Forests (RF) and Artificial Neural Networks (aNN). datadryad.orgnih.gov These models were trained on experimental toxicity data and used a set of calculated molecular descriptors to predict the hepatotoxic potential of each PA. nih.gov

The QSAR models successfully identified and ranked the importance of key structural features. The findings confirmed that the nature of both the necic acid and the necine base are critical determinants of toxicity. nih.gov A clear hepatotoxic rank order was established based on these structural categories. datadryad.orgnih.gov

Another study employed the Komputer Assisted Technology (TOPKAT) module within Discovery Studio software to predict the toxicity of 40 different PAs. nih.gov This analysis also concluded that 12-membered macrocyclic diesters exhibited higher cytotoxicity than monoesters, reinforcing the importance of the macrocyclic diester structure found in this compound. nih.gov

Beyond predictive toxicology, computational methods are also used in structure elucidation. Quantum mechanical calculations can be used to predict NMR chemical shifts for various possible stereoisomers of a newly isolated compound. By comparing the calculated data with the experimental NMR spectrum, the correct relative stereochemistry can be determined, as was done for the novel macrocyclic PA, ethylcrotaline. researchgate.net This approach is a powerful tool for characterizing the precise 3D structures that are fundamental to SAR analysis.

Table 3: QSAR-Predicted Hepatotoxicity Ranking for Pyrrolizidine Alkaloid Structural Features
Structural CategoryFeaturePredicted Hepatotoxicity Rank Order
Necine BaseOtonecine1 (Highest)
Retronecine2
Platynecine3 (Lowest)
Necic Acid Ester TypeMacrocyclic Diester1 (Highest)
Open-ring Diester2
Monoester3 (Lowest)

Data sourced from a QSAR analysis of over 600 PAs using Random Forest and Artificial Neural Network models. datadryad.orgnih.gov this compound is a retronecine-based macrocyclic diester.

Molecular and Cellular Mechanisms of Action Research Focus

Investigation of Specific Molecular Targets and Binding Interactions

Research into the molecular interactions of (+)-dicrotaline has centered on its ability to form covalent bonds with cellular macromolecules, a process critical to its mechanism of action. This reactivity stems from its metabolic activation to highly reactive pyrrolic esters. up.ac.za

Research on DNA and RNA Adduction Mechanisms (e.g., Alkylation Processes)

The metabolic transformation of pyrrolizidine (B1209537) alkaloids like dicrotaline produces dehydropyrrolizidine derivatives, which are potent bifunctional alkylating agents. up.ac.za These reactive intermediates possess two electrophilic centers, C-7 and C-9, that can react with nucleophilic sites on DNA and RNA. up.ac.za This alkylation can lead to the formation of DNA adducts, which are covalent modifications of the DNA bases. up.ac.zaup.ac.za

The bifunctionality of these metabolites allows for the possibility of cross-linking DNA and RNA strands, which can result in significant modifications to the genetic material. up.ac.za These adducts can persist within tissues, potentially leading to chronic cellular injury. up.ac.za The interaction involves the nucleophilic groups of purine (B94841) and pyrimidine (B1678525) bases, such as the N-7 position of guanine (B1146940) and the N-3 position of adenine. up.ac.zaberkeley.edu The formation of these adducts is a critical step in the mechanism leading to genotoxicity. up.ac.za

Metabolite TypeReactive CentersMacromolecular TargetType of InteractionPotential Consequence
Dehydropyrrolizidine Alkaloids (DHP)C-7 and C-9 (electrophilic)DNA, RNAAlkylation, Adduct FormationDNA cross-linking, Genetic material modification
Pyrrolic Alcohols (Secondary Metabolites)Electrophilic centersDNA, RNAAlkylationPersistent cellular injury

Studies on Protein Binding and Enzyme Activity Modulation

The reactive pyrrolic metabolites of dicrotaline are not only capable of alkylating nucleic acids but also a wide variety of cellular nucleophiles, including those found in proteins. core.ac.uk The hydroxy, mercapto, or amino groups of amino acid residues within proteins can serve as targets for alkylation. up.ac.za This covalent binding can alter the three-dimensional structure of proteins, thereby modulating their function. patsnap.com

Enzyme modulation is a significant consequence of this protein binding. patsnap.com Enzyme modulators can enhance or inhibit enzyme activity, playing a pivotal role in regulating physiological pathways. patsnap.com The binding of dicrotaline's metabolites to enzymes can occur at the active site, blocking substrate interaction, or at allosteric sites, which are locations other than the active site that can influence the enzyme's catalytic activity. patsnap.comrsc.org The alteration of enzyme function through such binding is a key aspect of the molecular mechanism of action of pyrrolizidine alkaloids.

Elucidation of Cellular Pathway Interventions in Controlled Research Models

The molecular interactions of this compound's metabolites trigger disruptions in various cellular pathways, leading to observable effects on cell behavior in research models.

Mechanistic Research into Cell Cycle Perturbations

The cell cycle is a tightly regulated process that governs cell growth and division. nih.gov Pyrrolizidine alkaloids have been shown to interfere with this process. For instance, the related alkaloid monocrotaline (B1676716) has been observed to cause an arrest in the activation of cdc2 kinase, a key regulator of the cell cycle. up.ac.za This inhibition prevents cells from proceeding through mitosis. up.ac.za Such perturbations can halt the normal progression of the cell cycle, leading to an accumulation of cells in a particular phase. The ability of these compounds to disrupt the cell cycle is a significant area of mechanistic research.

Studies on Apoptosis Induction and Programmed Cell Death Pathways (mechanistic, non-clinical)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Research has shown that pyrrolizidine alkaloids can induce apoptosis. nih.gov In vitro studies using cultured hepatocytes treated with extracts containing toxic pyrrolizidine alkaloids have demonstrated morphological changes consistent with apoptosis at lower concentrations. researchgate.net The induction of apoptosis is a complex process involving various signaling pathways that can be triggered by cellular stress, such as the DNA damage caused by dicrotaline's metabolites.

Modulation of Signal Transduction Pathways

Signal transduction pathways are the networks through which cells communicate and respond to external and internal signals. nih.govebi.ac.uk The binding of dicrotaline's metabolites to cellular components can modulate these pathways. For example, in the context of pulmonary arterial hypertension (PAH), a condition that can be induced experimentally by the related pyrrolizidine alkaloid monocrotaline, several signal transduction pathways are perturbed. nih.gov These include pathways involving growth factors like vascular endothelial growth factor (VEGF) and inflammatory cytokines such as interleukin-6 (IL-6). nih.gov The modulation of these pathways can lead to changes in cell proliferation, apoptosis, and inflammation, which are hallmarks of the vascular remodeling seen in PAH. nih.govmdpi.com

Cellular ProcessKey Molecular Players/PathwaysObserved Effect in Research Models
Cell Cyclecdc2 kinaseArrest of cell cycle progression, inhibition of mitosis
ApoptosisApoptotic signaling cascadesInduction of programmed cell death in hepatocytes
Signal TransductionVEGF pathway, Inflammatory cytokine pathways (e.g., IL-6)Alterations in cell proliferation, apoptosis, and inflammation, contributing to vascular remodeling

Impact on Mitochondrial Function and Cellular Bioenergetics

The toxicity of certain pyrrolizidine alkaloids (PAs), including this compound, is linked to significant disruption of mitochondrial function and cellular energy production. The metabolic activation of these alkaloids leads to reactive metabolites that can cause extensive cellular damage. up.ac.za Research indicates that a primary consequence of exposure to toxic PAs is structural damage to mitochondria. up.ac.za This damage is a critical factor in the subsequent failure of cellular bioenergetics.

A key hydrolysis product of dicrotaline is 3-hydroxy-3-methylglutaric acid (HMG). researchgate.netresearchgate.net Studies on HMG provide specific insights into the mechanisms by which dicrotaline may exert its effects on mitochondria. HMG has been shown to impair mitochondrial bioenergetics by directly affecting the citric acid cycle and the electron transport chain. researchgate.netresearchgate.net This interference with core metabolic pathways leads to a decline in the cell's ability to produce ATP, the primary energy currency. mdpi.com

The toxic action of PAs involves a cascade of events beginning with a failure of pyruvate (B1213749) oxidation and a loss of mitochondrial NAD systems. up.ac.za In studies investigating the effects of HMG, researchers observed a decrease in the activity of key enzymes within the citric acid cycle and the respiratory chain complexes. researchgate.net For instance, in rat brain models, HMG administration led to reduced activity of citrate (B86180) synthase and succinate (B1194679) dehydrogenase, as well as respiratory chain complexes II-III and IV. researchgate.net This enzymatic inhibition directly compromises the mitochondrial respiratory capacity, leading to bioenergetic dysfunction. nih.gov

Table 1: Reported Effects of Dicrotaline Metabolite (HMG) on Mitochondrial Enzymes and Bioenergetics

Parameter Organ/Model Observed Effect Reference
Citric Acid Cycle Enzymes
Citrate Synthase Activity Rat Striatum Decreased researchgate.net
Succinate Dehydrogenase Activity Rat Cortex & Striatum Decreased researchgate.net
Respiratory Chain Complexes
Complex II-III Activity Rat Cortex Decreased researchgate.net
Complex IV Activity Rat Cortex & Striatum Decreased researchgate.net
General Bioenergetics
Mitochondrial NAD Systems General PA Toxicity Failure up.ac.za
Pyruvate Oxidation General PA Toxicity Failure up.ac.za

Role in Regulating Cellular Stress Responses

This compound and its metabolites are potent inducers of cellular stress, activating several response pathways, including oxidative stress, apoptosis, and autophagy. up.ac.zachemfaces.com The generation of reactive pyrrole (B145914) derivatives following metabolic activation by cytochrome P450 enzymes is a primary trigger for these stress responses. up.ac.zaresearchgate.net These highly reactive electrophilic compounds react with cellular nucleophiles, leading to widespread damage and the initiation of stress signaling cascades. up.ac.za

Oxidative Stress: A significant mechanism of dicrotaline-induced cellular damage is the induction of oxidative stress. The hydrolysis product, 3-hydroxy-3-methylglutaric acid (HMG), has been shown to cause oxidative stress by decreasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase. researchgate.net This disruption of the cellular redox balance leads to an accumulation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, further exacerbating mitochondrial dysfunction and triggering cell death pathways. mdpi.com The related pyrrolizidine alkaloid monocrotaline has also been demonstrated to induce significant oxidative stress. chemfaces.com

Apoptosis and Autophagy: this compound is known to be involved in the regulation of programmed cell death (apoptosis) and cellular self-digestion (autophagy). up.ac.za These are critical cellular processes that determine cell fate under conditions of stress. Research on related compounds shows that toxic PAs can trigger apoptosis, characterized by the activation of caspases, which are key executioner proteins in the apoptotic cascade. chemfaces.com The interaction between apoptosis and autophagy is complex, with proteins from one pathway often regulating the other. nih.gov For example, the autophagy-regulating protein Beclin 1 is known to interact with the anti-apoptotic protein Bcl-2, linking the two processes. nih.gov Some PAs have been found to induce autophagy, which can, under prolonged stress, lead to autophagic cell death. chemfaces.com The activation of these pathways represents the cell's attempt to either survive the toxic insult by degrading damaged components or eliminate itself to prevent further damage to the organism.

Table 2: Overview of Cellular Stress Responses Modulated by this compound and Related Compounds

Stress Response Modulator Key Findings Reference
Oxidative Stress Monocrotaline Induces oxidative stress markers. chemfaces.com
3-Hydroxy-3-methylglutaric acid (HMG) Induces oxidative stress; decreases glutathione peroxidase activity. researchgate.net
Apoptosis This compound Implicated in the regulation of apoptosis. up.ac.za
Monocrotaline Induces apoptotic markers, including increased caspase-3 activity. chemfaces.com
Autophagy This compound Implicated in the regulation of autophagy. up.ac.za
Madurensine (a PA) Induces autophagy, which may lead to autophagic cell death. chemfaces.com

Biological Activities in Controlled Research Systems Non Clinical

In Vitro Studies on Specific Cell Lines and Primary Cell Cultures

Investigations into the cytotoxic effects of pyrrolizidine (B1209537) alkaloids have been conducted on various cell lines. While specific data for (+)-Dicrotaline is limited, studies on closely related PAs provide insight into the potential cellular impacts of this class of compounds. The metabolic activation of PAs by cytochrome P450 enzymes in the liver into reactive pyrrolic metabolites is a critical step for their cytotoxic and genotoxic effects. nih.gov These reactive metabolites can form adducts with cellular proteins and DNA, leading to cell damage. nih.govmdpi.com

One study compared the cytotoxicity of eleven different PAs on the immortalized chicken hepatocyte cell line, CRL-2118. Among the tested compounds, monocrotaline (B1676716), a PA structurally similar to dicrotaline, was found to be less toxic compared to other PAs like lasiocarpine and seneciphylline. mdpi.com The cytotoxic potential is often quantified by the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population.

Beyond general cytotoxicity, some PAs have been shown to influence specific cellular processes such as the cell cycle and apoptosis. For instance, at high concentrations, certain PAs like lasiocarpine and riddelliine have been observed to cause S-phase cell cycle arrest and defects in chromosome congression in CYP3A4-overexpressing HepG2 human hepatoma cells. nih.gov These findings suggest that PAs can interfere with fundamental processes of cell division and survival. The induction of apoptosis has also been noted as a mechanism of PA-induced cell death. nih.govnih.gov

Table 1: Cytotoxicity of Selected Pyrrolizidine Alkaloids against CRL-2118 Chicken Hepatocyte Cells Note: Data for this compound is not available in the cited study. Monocrotaline is presented as a structurally related compound.

CompoundIC50 (µM)Relative Cytotoxicity
LasiocarpineData not specifiedMost cytotoxic
SeneciphyllineData not specifiedHigh
SenecionineData not specifiedHigh
HeliotrineData not specifiedHigh
RiddelliineData not specifiedHigh
Monocrotaline> 300 µMLess toxic

Effects on Specific Enzyme Systems and Biochemical Pathways

The interaction of pyrrolizidine alkaloids with various enzyme systems has been a focus of toxicological and pharmacological research. A notable target for some PAs is acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.govmdpi.com Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. A study on PAs isolated from Echium confusum demonstrated moderate inhibitory activities against AChE. tandfonline.comnih.gov

The pyrrolizidine alkaloid monocrotaline has been shown to affect other enzyme systems, particularly in the context of its known induction of pulmonary arterial hypertension. Research indicates that monocrotaline pyrrole (B145914) (MCTP), the toxic metabolite of monocrotaline, can lead to a decrease in the activity of angiotensin-converting enzyme (ACE) in cultured pulmonary artery endothelial cells. nih.gov This effect appears to be linked to the cytotoxic impact of MCTP on the endothelial cells rather than a direct inhibition of the enzyme itself. nih.gov Additionally, in animal models of monocrotaline-induced pulmonary hypertension, the inhibition of Bruton's tyrosine kinase (BTK) has been shown to alleviate the pathological changes, suggesting an interaction with pathways involving this enzyme. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolizidine Alkaloids from Echium confusum Note: Data for this compound is not available in the cited study. These PAs are presented as examples from the same chemical class.

CompoundIC50 (mM)
7-O-angeloyllycopsamine N-oxide0.276 ± 0.018
Echimidine N-oxide0.347 ± 0.007
Echimidine0.397 ± 0.006
7-O-angeloylretronecine0.769 ± 0.030

Receptor Binding and Activation Research

Recent research has begun to explore the direct interactions of pyrrolizidine alkaloids with cellular receptors. Computational and in vitro studies have identified the muscarinic acetylcholine receptor M1 (CHRM1) as a likely target for PAs. nih.gov Molecular docking analyses suggest that PAs can bind to the same pocket as known M1 antagonists. nih.gov In vitro assays using CHO-K1 cells showed that several PAs, including monocrotaline, could increase intracellular calcium levels, which is consistent with an antagonistic action at this G-protein coupled receptor. nih.gov

In the context of monocrotaline-induced pulmonary hypertension, studies have shown that it binds to and activates the calcium-sensing receptor (CaSR) on pulmonary artery endothelial cells, which triggers endothelial damage. nih.gov Furthermore, monocrotaline has been found to interact with the bone morphogenetic protein receptor type II (BMPR2), interfering with its signaling pathways which are crucial for cell differentiation and proliferation. wikipedia.org

Table 3: Observed Receptor Interactions of Selected Pyrrolizidine Alkaloids Note: Data for this compound is not available. Monocrotaline is presented as a structurally related compound.

Pyrrolizidine AlkaloidReceptor TargetObserved Effect
Monocrotaline, Lasiocarpine, Lycopsamine, RiddelliineMuscarinic Acetylcholine Receptor M1 (CHRM1)Potential Antagonism (inferred from increased intracellular calcium) nih.gov
MonocrotalineCalcium-Sensing Receptor (CaSR)Activation, leading to endothelial damage nih.gov
MonocrotalineBone Morphogenetic Protein Receptor Type II (BMPR2)Binding and inhibition of receptor activation wikipedia.org

Observed Activities in Non-Human Organismal Models

Extracts from plants of the Crotalaria genus, known to produce this compound and other pyrrolizidine alkaloids, have demonstrated significant nematicidal activity. scielo.brscielo.br These natural compounds are considered a potential alternative for the control of plant-parasitic nematodes, which are major agricultural pests. scielo.br Studies have shown that extracts from Crotalaria spectabilis, Crotalaria juncea, and Crotalaria ochroleuca are toxic to root-knot nematodes such as Meloidogyne javanica and soybean cyst nematodes like Heterodera glycines. scienceopen.comcoms.events The nematicidal action is attributed to the presence of pyrrolizidine alkaloids in these extracts. scielo.brscienceopen.com The efficacy of these extracts has been quantified through the determination of lethal concentrations (LC) required to kill a certain percentage of the nematode population.

Table 4: Nematicidal Activity of Crotalaria Extracts against Plant-Parasitic Nematodes

Plant Extract SourceNematode SpeciesExposure TimeActivity MetricValue (mg/mL)
Crotalaria spectabilis seedsHeterodera glycines24h recoveryLC9020
Crotalaria spectabilis seedsMeloidogyne javanica24h recoveryLC9030
Crotalaria spectabilis seedsH. glycines & M. javanica24h recoveryLC10040

Data derived from a study on crude seed extracts. coms.events

Table 5: Toxicity of In Vitro Cultured Crotalaria Extracts against Meloidogyne javanica

Plant Tissue Culture ExtractActivity MetricValue (µg/mL)
C. ochroleuca (callus)LC95157.7
C. juncea (callus)LC95189.9

Data derived from a study on extracts from in vitro tissue cultures. scielo.brscielo.brscienceopen.com

Pyrrolizidine alkaloids play a significant role in plant-insect interactions, often acting as a defense mechanism for the plant. nih.govuvic.ca The effects of PAs on insects can vary widely depending on the insect species and the specific alkaloid. For generalist herbivores, PAs can act as feeding deterrents and may be toxic. nih.govconicet.gov.ar

A study investigating the effects of different PAs on five species of generalist insect herbivores found that the impact of these alkaloids was species-dependent. For example, the thrips Frankliniella occidentalis, the aphid Myzus persicae, and the locust Locusta migratoria were affected differently by structurally related PAs. nih.gov In contrast, caterpillars of Spodoptera exigua and Mamestra brassicae were not affected by individual PAs but showed deterrence when exposed to PA mixtures, suggesting synergistic effects. nih.gov These findings highlight the complexity of PA-insect interactions and suggest that generalist herbivores could be a selective force in the evolution of PA diversity in plants. nih.gov

Interactions with Specific Microbial Systems

Pyrrolizidine alkaloids, as part of a plant's chemical defense, have been investigated for their antimicrobial properties. nih.govnih.gov Research has indicated that various PAs possess antibacterial and antifungal activities. nih.gov For instance, PAs isolated from plants of the Heliotropium genus, such as 9-angeloylretronecine, supinine, and lasiocarpine, have shown activity against Bacillus subtilis and the phytopathogenic fungi Candida tropicalis and Aspergillus niger. researchgate.net

A novel synthesized pyrrolizidine alkaloid, designated PA-1, demonstrated strong, broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa) bacteria. nih.gov This compound also exhibited antifungal activity against Aspergillus niger and Candida albicans. nih.gov The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 6: Antimicrobial Activity of a Synthesized Pyrrolizidine Alkaloid (PA-1)

MicroorganismTypeMIC Value (mg/mL)
Staphylococcus epidermidisGram-positive bacteria0.0039 - 0.025
Staphylococcus aureusGram-positive bacteria0.0039 - 0.025
Bacillus subtilisGram-positive bacteria0.0039 - 0.025
Escherichia coliGram-negative bacteria0.0039 - 0.025
Proteus vulgarisGram-negative bacteria0.0039 - 0.025
Pseudomonas aeruginosaGram-negative bacteria0.0039 - 0.025
Aspergillus nigerFungus0.0039 - 0.025
Candida albicansFungus0.0039 - 0.025

Data derived from a study on a novel synthesized pyrrolizidine alkaloid. nih.govnih.gov

Advanced Analytical Methodologies for + Dicrotaline Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to the analysis of (+)-Dicrotaline, enabling its isolation from intricate mixtures and its precise measurement. Various techniques are employed, each offering distinct advantages for research applications.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), are the primary tools for the quantification of this compound and other pyrrolizidine (B1209537) alkaloids (PAs) in diverse samples. These methods offer high resolution, sensitivity, and speed.

Research studies commonly employ reverse-phase chromatography, utilizing C18 columns to separate PAs based on their polarity. nih.gov Gradient elution is typically required to resolve the wide range of PAs that may be present in a sample. The mobile phase often consists of an aqueous component (e.g., water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent like methanol (B129727) or acetonitrile. rsc.org

UPLC systems, which use smaller particle-sized columns (typically <2 µm), provide faster analysis times and greater resolution compared to traditional HPLC systems. libretexts.org This is particularly advantageous when separating isomeric PAs, which can be challenging with conventional chromatography. nih.gov

For detection, tandem mass spectrometry (MS/MS) is the preferred method due to its exceptional selectivity and sensitivity, allowing for detection at trace levels (µg/kg). rsc.org The analysis is typically performed in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each target alkaloid, ensuring accurate identification and quantification. nih.govrsc.org

Sample preparation is a critical step and often involves an initial extraction with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) to protonate the alkaloids, followed by a solid-phase extraction (SPE) cleanup, commonly using a cation-exchange cartridge like Oasis MCX, to remove matrix interferences before analysis. nih.govnih.gov

Table 1: Typical UPLC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

ParameterConditionReference
ColumnACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) rsc.org
Mobile Phase AWater with 0.1% formic acid rsc.org
Mobile Phase BMethanol with 0.1% formic acid rsc.org
Flow Rate0.3 mL/min rsc.org
Column Temperature40 °C rsc.org
Ionization ModeElectrospray Ionization Positive (ESI+) rsc.org
MS Analysis ModeMultiple Reaction Monitoring (MRM) rsc.org

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of alkaloids. libretexts.org However, due to the low volatility and thermal instability of pyrrolizidine alkaloids like this compound, direct analysis is often challenging. nih.gov Therefore, a derivatization step is typically required to convert the alkaloids into more volatile and thermally stable compounds before they can be analyzed by GC. nih.gov

The GC-MS workflow for PAs often involves a reduction step to convert PA N-oxides to their corresponding free bases, followed by derivatization. nih.gov Mass spectrometry detection allows for the identification of compounds based on their characteristic mass spectra and retention times. The use of mass spectral libraries, such as the NIST library, can aid in the identification of known compounds. thieme-connect.de While less common than LC-MS for PA analysis due to the extra sample preparation steps, GC-MS offers high chromatographic efficiency and can be a valuable tool for structural confirmation and analysis in specific research contexts. nih.govthieme-connect.de

Table 2: General GC-MS Workflow for Pyrrolizidine Alkaloid Research

StepDescriptionReference
Sample ExtractionExtraction from matrix using appropriate solvents. nih.gov
Reduction (if necessary)Conversion of PA N-oxides to free base PAs. nih.gov
DerivatizationConversion of PAs to volatile derivatives (e.g., trimethylsilyl (B98337) ethers). nih.gov
GC SeparationSeparation on a capillary column (e.g., HP-5MS). tsijournals.com
MS DetectionIdentification based on mass spectra and library matching. thieme-connect.de

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and qualitative analysis of this compound in plant extracts. nih.gov It is particularly useful in research for monitoring extraction and purification processes.

In a typical application, an extract is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel GF254. The plate is then developed in a chamber with a suitable mobile phase. For pyrrolizidine alkaloids, a common solvent system is a mixture of chloroform, methanol, and ammonia. After development, the separated compounds can be visualized. PAs can be detected by spraying the plate with a specific chromogenic agent, such as Dragendorff's reagent, which produces characteristic colored spots (typically orange or brown) for alkaloids. nih.gov The retention factor (Rf) value of the spot corresponding to this compound can be compared to that of a standard for identification.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR provides information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOESY). ¹³C NMR reveals the number and type of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary). Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This collective data allows for the unambiguous assignment of the entire structure of this compound and its stereochemistry.

Table 3: Representative ¹³C NMR Chemical Shifts (δ) for a Dicrotaline-type Pyrrolizidine Alkaloid (Usaramine) in CD₃OD

Carbon PositionChemical Shift (ppm)Reference
Carbonyls (C=O)176.1, 170.5 nih.gov
Olefinic Carbons (C=C)136.6, 136.5, 135.1, 133.6 nih.gov
Oxygen-linked Saturated Carbons (C-O)82.5, 77.9, 76.9, 68.2, 63.4 nih.gov
Nitrogen-linked Saturated Carbons (C-N)61.2, 53.9 nih.gov
Other Saturated Carbons38.1, 34.4, 30.4 nih.gov
Methyl Carbons (-CH₃)14.3, 12.4 nih.gov

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm). spectroscopyonline.com This allows for the unambiguous determination of the compound's elemental formula. For instance, the related PA Usaramine (C₁₈H₂₅NO₆) has a calculated mass for its protonated molecule [M+H]⁺ of 352.1660, which can be confirmed by HRMS. nih.gov

Optimized Sample Preparation and Extraction Techniques for Research Matrices

The accurate analysis of this compound in complex research matrices, such as biological fluids, plant tissues, and environmental samples, is critically dependent on effective sample preparation and extraction. The primary goals of these techniques are to isolate this compound from interfering substances, concentrate the analyte to detectable levels, and ensure compatibility with the subsequent analytical instrument, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netopentrons.com Given that this compound is a polar basic compound, extraction methods are tailored to leverage this property. researchgate.net

Commonly employed techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comnih.gov SPE, particularly using mixed-mode cation-exchange cartridges (e.g., MCX), has proven highly effective for purifying and extracting pyrrolizidine alkaloids (PAs) like this compound. nih.gov The process involves conditioning the cartridge, loading the acidified sample to promote retention of the protonated alkaloid, washing away impurities, and finally eluting the target analyte with an alkaline solvent. opentrons.comnih.gov

LLE is another foundational technique where the sample is partitioned between two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.comnih.gov For PAs, adjusting the pH of the aqueous phase is crucial to control the charge state of the molecule and facilitate its transfer into the organic layer, leaving water-soluble impurities behind. youtube.com

More recent approaches, such as the QuEChERS method, involve an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step using salts such as magnesium sulfate. mdpi.com This induces phase separation and drives the analytes into the organic layer, which can then be cleaned up using dispersive SPE (dSPE) before analysis. mdpi.com The choice of extraction solvent and conditions must be carefully optimized to maximize the recovery of both this compound and its N-oxide form, as both are often of interest in research applications. researchgate.net

The following table summarizes various optimized extraction techniques applicable to this compound research.

Table 1: Comparison of Optimized Sample Preparation and Extraction Techniques for this compound

Technique Principle Typical Solvents/Reagents Advantages Common Research Matrices Reference
Solid-Phase Extraction (SPE) Differential partitioning of the analyte between a solid sorbent and a liquid phase. Cation-exchange is used for basic alkaloids. Methanol, Acetonitrile, Water, Ammonia in Methanol. High selectivity, good cleanup, potential for automation. Plant material, Honey, Milk, Biological fluids. opentrons.comnih.gov
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. Ethyl Acetate (B1210297), Chloroform, Acidified/Basified aqueous solutions. Simple, cost-effective. Plant material, Biological samples. youtube.comnih.gov
QuEChERS Acetonitrile extraction followed by salting-out induced phase separation and dispersive SPE cleanup. Acetonitrile, Magnesium Sulfate, Sodium Sulfate. High throughput, low solvent usage, effective for a wide range of analytes. Food supplements, Teas, Honey. mdpi.com
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to accelerate the extraction of analytes from a solid matrix into a solvent. Ethanol, Methanol, Ethyl Acetate. Reduced extraction time and solvent consumption. Plant tissues, Contaminated soils. nih.govresearchgate.net

Development of Novel Detection and Quantification Assays (e.g., Biosensors, Immunoassays for research applications)

While chromatographic methods remain the gold standard, there is a growing research interest in developing rapid, sensitive, and field-portable screening assays for this compound and other PAs. researchgate.net Immunoassays and biosensors represent promising avenues for these applications, offering high throughput and specificity. nih.govfrontiersin.org

Immunoassays , particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are bioanalytical methods based on the highly specific binding reaction between an antibody and its target antigen (in this case, this compound). nih.govnih.gov In a typical competitive ELISA format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of specific antibody binding sites, usually immobilized on a microplate. nih.gov The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample. The development of such an assay requires the production of specific antibodies that can recognize the target alkaloid structure. researchgate.net While specific ELISAs for this compound are not yet widely commercialized, multiplex ELISAs have been developed for screening different groups of PAs, demonstrating the feasibility of this approach for rapid risk management in matrices like honey and animal feed. researchgate.net

Biosensors are analytical devices that combine a biological recognition element (bioreceptor) with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. frontiersin.orgnih.gov For this compound detection, potential bioreceptors could include specific antibodies (as in immunosensors) or aptamers, which are single-stranded DNA or RNA sequences capable of binding to specific targets. frontiersin.orgmdpi.com The transducer can be electrochemical, optical, or mass-based, converting the binding event into an electronic signal. frontiersin.orgresearchgate.net For example, an electrochemical biosensor might measure changes in current or impedance when this compound binds to antibodies immobilized on an electrode surface. researchgate.net Optical biosensors could detect changes in light absorbance, fluorescence, or surface plasmon resonance upon binding. nih.gov These novel assays offer the potential for real-time, on-site detection without the need for extensive sample preparation or complex instrumentation. nih.gov

The table below outlines the principles and potential performance characteristics of these novel assay types for this compound research.

Table 2: Characteristics of Novel Detection and Quantification Assays for this compound Research

Assay Type Principle of Detection Potential Bioreceptor Signal Transduction Key Advantages for Research Reference
Immunoassay (ELISA) Competitive binding between sample analyte and a labeled analyte for a specific antibody. Monoclonal or Polyclonal Antibody. Colorimetric or Fluorometric signal from an enzyme label. High throughput, high specificity, suitable for screening large numbers of samples. researchgate.netnih.govnih.gov
Electrochemical Biosensor Binding of the analyte to a bioreceptor on an electrode surface causes a change in an electrical property (e.g., current, potential, impedance). Antibody, Aptamer. Amperometric, Voltammetric, or Impedimetric signal. High sensitivity, potential for miniaturization and portability, low cost. mdpi.comresearchgate.net
Optical Biosensor Analyte binding to the bioreceptor causes a change in optical properties (e.g., fluorescence, absorbance, refractive index). Antibody, Aptamer. Fluorescence, Colorimetry, Surface Plasmon Resonance (SPR). High sensitivity, potential for label-free and real-time detection. frontiersin.orgnih.gov

Applications of + Dicrotaline in Chemical Biology and Preclinical Research

Utilization of (+)-Dicrotaline as a Chemical Probe for Biological Target Elucidation

While specific studies detailing the use of this compound as a chemical probe for identifying novel biological targets are not extensively documented, its inherent reactivity upon metabolic activation suggests its potential in this area. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular context. The utility of such probes is pivotal in target identification and validation, which are crucial steps in the drug discovery process nih.govnih.govdrughunter.com.

The principle behind using a molecule like this compound as a chemical probe lies in its metabolic transformation into a reactive pyrrolic ester. This electrophilic intermediate can form covalent adducts with cellular nucleophiles, such as DNA and proteins. By attaching a reporter tag (e.g., a fluorophore or a biotin molecule) to a modified version of this compound, it would be theoretically possible to "fish out" its binding partners from cell lysates. Subsequent identification of these interacting proteins using techniques like mass spectrometry could reveal its direct biological targets. This approach, a cornerstone of chemical proteomics, allows for an unbiased exploration of a molecule's mechanism of action researchgate.net.

For a chemical probe to be effective, it should ideally possess high potency and selectivity for its target. In the case of this compound, its reactivity is somewhat indiscriminate after activation, which presents a challenge for its use as a highly selective probe. However, this reactivity could also be leveraged to map the broader landscape of cellular components susceptible to alkylation by pyrrolizidine (B1209537) alkaloid metabolites. The development of inactive analogs of this compound, which lack the ability to form the reactive pyrrolic intermediate, would be essential as negative controls in such experiments to ensure that the observed interactions are specific to the activated form of the molecule.

Contribution to Understanding Natural Product Biogenesis and Metabolic Pathways

Research on this compound has provided valuable insights into the biosynthesis of complex natural products, particularly the necic acid moiety of pyrrolizidine alkaloids. Studies on the biogenesis of dicrotalic acid, the necic acid component of this compound, have revealed that its 3-hydroxy-3-methylglutarate structure is not derived from common precursors like acetate (B1210297) or mevalonate. Instead, labeling experiments have shown that the C-5 of the amino acid isoleucine is specifically incorporated into the methyl group of dicrotalic acid, indicating a unique biosynthetic route rsc.org. This discovery has expanded our understanding of the diverse metabolic pathways plants employ to construct complex secondary metabolites.

The metabolic activation of this compound, and pyrrolizidine alkaloids in general, is a critical area of study that has shed light on the mechanisms of their toxicity. These alkaloids are metabolized in the liver by cytochrome P450 enzymes (CYPs) to form reactive pyrrolic derivatives, also known as dehydropyrrolizidine alkaloids researchgate.net. This metabolic activation is a prerequisite for their biological activity, including their toxicity. The formation of these electrophilic pyrrolic esters allows them to act as alkylating agents, reacting with various biological macromolecules.

The study of these metabolic pathways is crucial for understanding the toxicology of many plant-derived compounds. The table below summarizes the key steps and enzymes involved in the metabolic activation of pyrrolizidine alkaloids like this compound.

StepDescriptionKey Enzymes/Metabolites
Oxidation The pyrrolizidine nucleus is oxidized to form a dehydropyrrolizidine alkaloid (a pyrrolic ester).Cytochrome P450 monooxygenases (CYPs)
Formation of Reactive Metabolites The pyrrolic ester is a highly reactive electrophile.Dehydromonocrotaline (for monocrotaline), Dehydrodicrotaline (for dicrotaline)
Nucleophilic Attack The reactive metabolite readily reacts with cellular nucleophiles.DNA, proteins, and other macromolecules

This understanding of the metabolic activation of this compound and related alkaloids has been instrumental in explaining their mechanisms of toxicity and has broader implications for the study of how organisms process and respond to foreign compounds (xenobiotics).

Role in Advancing Mechanistic Studies in Cellular Biochemistry and Molecular Pharmacology

While specific molecular pharmacology studies focusing exclusively on this compound are limited, its role as a representative pyrrolizidine alkaloid has contributed to the broader understanding of the mechanisms of action of this class of compounds. The primary mechanism of toxicity for pyrrolizidine alkaloids is their ability to act as alkylating agents after metabolic activation researchgate.net. This property has been exploited in preclinical research to study fundamental cellular processes.

The covalent modification of cellular macromolecules by the reactive metabolites of pyrrolizidine alkaloids can lead to a variety of cellular responses, including DNA damage, protein dysfunction, and cell death. For instance, the formation of DNA adducts by these reactive metabolites is a key initiating event in their genotoxicity and carcinogenicity. Studying these adducts provides insights into the mechanisms of chemical carcinogenesis and the cellular DNA damage response pathways. Research on related pyrrolizidine alkaloids like monocrotaline (B1676716) and riddelliine has demonstrated the formation of specific DNA adducts in vivo, linking their metabolic activation to their tumorigenic potential nih.govnih.gov.

In the realm of molecular pharmacology, the study of how pyrrolizidine alkaloids interact with cellular targets can help to elucidate the function of those targets. For example, if a specific enzyme is inhibited by covalent modification by a this compound metabolite, this can be used to probe the role of that enzyme in a particular signaling pathway. While not yet extensively applied for this compound, this approach has been used with other natural products to dissect complex biological systems.

Furthermore, understanding the structure-activity relationships within the pyrrolizidine alkaloid class, including the stereochemistry of molecules like this compound rsc.orgrsc.org, is crucial for predicting their toxic potential and for designing synthetic analogs with potentially therapeutic properties. The antimitotic activity observed with some alkaloids that interact with the cytoskeleton highlights how these compounds can be used to study cell division and proliferation mdpi.cominchem.org. Although the specific effects of this compound on the cytoskeleton are not well-defined, this represents a potential avenue for future research to advance our understanding of cellular biochemistry.

Emerging Research Frontiers and Future Directions for + Dicrotaline Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in (+)-Dicrotaline Research

Modern systems biology, through "omics" technologies, offers a holistic view of the cellular and systemic responses to xenobiotics like this compound. Instead of focusing on single molecular targets, proteomics and metabolomics allow for the simultaneous analysis of thousands of proteins and metabolites, providing a comprehensive snapshot of the toxicological impact.

Proteomics is crucial for identifying protein adducts, a key initiating event in PA-induced toxicity. mdpi.com The metabolic activation of PAs in the liver generates reactive pyrrolic metabolites that bind to cellular proteins, forming pyrrole-protein adducts. mdpi.com The formation of these adducts is directly correlated with the elevation of serum alanine (B10760859) aminotransferase (ALT) activity, a marker of liver damage. mdpi.com Proteomic techniques can identify the specific proteins that are targeted, offering insights into the downstream cellular pathways that are disrupted. This approach moves beyond merely detecting damage to understanding the precise molecular machinery that is compromised.

Metabolomics , the study of the complete set of small-molecule metabolites, provides a functional readout of the cellular state. An integrated proteomics and metabolomics study on the effects of PAs from Eupatorium fortunei revealed that exposure seriously disrupted glycerophospholipid metabolism in the liver. nih.gov This disruption was linked to inflammation, fibrosis, and apoptosis. nih.gov By applying similar methodologies to this compound, researchers could map the specific metabolic pathways it alters, potentially identifying early biomarkers of exposure and novel targets for therapeutic intervention against its toxic effects.

An integrated omics approach provides a powerful platform for understanding the complex toxicological profile of this compound, as summarized in the table below.

Omics TechnologyApplication in this compound ResearchPotential Insights
Proteomics Identification of specific protein targets for reactive pyrrolic metabolites.Elucidation of downstream pathways disrupted by protein adduct formation; understanding mechanisms of cytotoxicity. mdpi.com
Metabolomics Analysis of changes in the cellular metabolome following exposure.Identification of disrupted metabolic pathways (e.g., glycerophospholipid metabolism); discovery of early biomarkers of toxicity. nih.gov
Integrated Omics Combining proteomic and metabolomic data for a systems-level view.Comprehensive understanding of the molecular mechanisms of hepatotoxicity, linking initial protein damage to subsequent metabolic collapse. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Structural Optimization

In silico approaches are becoming indispensable for predicting the toxic potential of chemical compounds, reducing the reliance on animal testing and accelerating the pace of research. For PAs like this compound, computational models are being used to predict pharmacokinetic properties, toxic endpoints, and structure-activity relationships. nih.gov

Recent studies have utilized various web-based tools to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of numerous PAs. nih.govmdpi.com One in silico study of 15 phytotoxic PAs, including the structurally related monocrotaline (B1676716), assessed their drug-likeness according to Lipinski's rule of five and predicted their toxicity. mdpi.com Such models can flag compounds with high potential for liver injury or other toxicities early in the research process. nih.govmdpi.com For instance, predictions can indicate whether a compound is likely to be cardiotoxic by evaluating its potential to inhibit hERG channels or if it has mutagenic potential via AMES toxicity tests. mdpi.com

More sophisticated approaches involve the development of physiologically based toxicokinetic (PBTK) models. A PBTK model was recently developed for the PA retrorsine (B1680556) to simulate its absorption, distribution, metabolism, and excretion in mice and rats. fu-berlin.deresearchgate.net This model successfully translated in vitro liver toxicity data into in vivo dose-response predictions, providing a powerful tool for risk assessment. fu-berlin.deresearchgate.net Applying a similar PBTK modeling framework to this compound could help predict its toxicokinetics in humans and refine safety assessments for accidental exposure.

The table below showcases findings from a representative in silico study on various PAs, highlighting the types of predictions that can be made for compounds like this compound.

ParameterPredictionImplication for this compound Research
Drug-Likeness Most PAs adhere to Lipinski's Rule of Five. mdpi.comSuggests good potential for oral bioavailability and membrane permeability.
Intestinal Absorption Predicted to be high for most PAs. nih.govIndicates efficient uptake from the gastrointestinal tract.
Hepatotoxicity Predicted for a significant percentage of unsaturated PAs. nih.govmdpi.comAligns with known biological data and allows for ranking of toxic potential based on structure.
hERG Inhibition Predicted to be negative for most PAs. mdpi.comSuggests a low risk of a specific type of cardiotoxicity.
AMES Toxicity Predicted to be positive for some PAs. mdpi.comIndicates potential for mutagenicity, a key component of genotoxic risk assessment.

Biosynthetic Engineering and Synthetic Biology Approaches for Modified Alkaloid Production

Advances in synthetic biology and genetic engineering, particularly CRISPR/Cas9 technology, have opened up new avenues for manipulating the biosynthetic pathways of plant secondary metabolites. researchgate.netnih.gov This is highly relevant for PAs, where the goal is often to eliminate these toxic compounds from beneficial medicinal plants.

The biosynthesis of all PAs begins with the enzyme homospermidine synthase (HSS), which catalyzes the first committed step in the pathway. researchgate.netnih.govnih.gov This makes the hss gene an ideal target for genetic modification. In a landmark study using hairy root cultures of comfrey (B1233415) (Symphytum officinale), a medicinal plant known for its anti-inflammatory properties but also for its PA content, researchers used a CRISPR/Cas9-based approach to introduce mutations into the hss gene. researchgate.netnih.gov The results were definitive: hairy root lines with both alleles of the hss gene inactivated showed no detectable levels of homospermidine or any PAs. researchgate.netnih.gov

This "gene knockout" strategy represents a powerful application of biosynthetic engineering. It provides a clear path to developing PA-free varieties of medicinal or agricultural plants that are otherwise desirable, thereby eliminating the risk of toxicity. While this approach focuses on eradication, the same synthetic biology tools could theoretically be used to modify the PA biosynthetic pathway to produce novel, non-toxic analogues for pharmacological research, although this remains a more complex and distant goal.

Exploration of Novel Biological Activities in Undiscovered Research Models

While the hepatotoxicity of this compound and other PAs is well-documented, emerging research is beginning to explore their effects on other organ systems and their potential for other, less expected, biological activities. nih.govmdpi.com This expansion into new research models is uncovering novel toxicities and, in some cases, potential therapeutic applications.

One significant emerging area is the study of PA-induced pulmonary toxicity. Dietary exposure to PAs is now strongly implicated in the development of pulmonary arterial hypertension (PAH), a severe and often fatal disease. nih.gov The molecular mechanisms are under investigation but are thought to involve the activation of pulmonary arterial endothelial cells, leading to inflammation and vascular remodeling. nih.gov This represents a critical, underexplored area of PA toxicology that has significant implications for public health, given the widespread contamination of food sources with these alkaloids.

Conversely, some PAs have been investigated for potential antineoplastic (anti-cancer) activity. pharaohacademy.com For example, monocrotaline has been studied for its activity against hepatocellular carcinoma. pharaohacademy.com The cytotoxic nature of these alkaloids, while responsible for their toxicity, could potentially be harnessed against cancer cells if selectivity can be achieved. Further research is needed to explore whether this compound or its derivatives possess similar activities and to understand the structural features that might differentiate general cytotoxicity from targeted anti-cancer effects.

Continuous Innovation in Synthetic Methodologies and Analytical Techniques

Progress in understanding and monitoring this compound is intrinsically linked to advances in chemical synthesis and analysis. The ability to synthesize the compound and its analogues with high precision is crucial for toxicological studies, while sensitive analytical methods are essential for detecting it in complex matrices like food and herbal products. mdpi.comrsc.org

The total synthesis of macrocyclic PAs like this compound is a challenging chemical endeavor. One reported synthesis involves the esterification of (+)-retronecine with a derivative of 3-hydroxy-3-methylglutaric anhydride, followed by a lactonization step to form the 11-membered macrocyclic ring. rsc.org Such synthetic routes are critical not only for confirming the structure of the natural product but also for producing pure material for research and for creating structural analogues to probe structure-activity relationships.

In the analytical realm, there has been a significant shift towards highly sensitive and selective techniques based on mass spectrometry. mdpi.comnih.govmdpi.com Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is now the method of choice for the quantitative analysis of PAs in food and other samples. nih.govmdpi.com These methods are capable of detecting PAs at trace levels (parts per billion or lower) and can distinguish between different PA isomers. nih.gov The development of methods using high-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap detectors) further enhances the ability to identify known and unknown PAs in complex mixtures, which is crucial for comprehensive food safety monitoring and toxicological research. mdpi.com

TechniqueApplication in this compound Research
Total Synthesis Provides unambiguous structural confirmation; supplies pure material for toxicological studies; enables creation of structural analogues. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Historically used for PA analysis, but less common now due to the non-volatile nature of PA N-oxides. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) The current gold standard for sensitive and selective quantification of PAs in complex matrices like food, feed, and herbal medicines. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Used for untargeted screening and identification of novel or unexpected PAs and their metabolites. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.